molecular formula C31H34N6O3 B12378881 (3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B12378881
M. Wt: 538.6 g/mol
InChI Key: OYWGFOXQBJYTIR-DEOSSOPVSA-N
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Description

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine moiety, and an isoindoline structure, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine and piperazine derivatives, followed by their coupling with the pyridine and isoindoline components under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of new compounds with diverse functional groups.

Scientific Research Applications

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions and cellular pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be utilized in the development of new materials, such as polymers or catalysts, with specialized properties.

Mechanism of Action

The mechanism of action of (3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Understanding the precise molecular interactions and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C31H34N6O3

Molecular Weight

538.6 g/mol

IUPAC Name

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C31H34N6O3/c1-35-12-14-36(15-13-35)26-9-10-32-28(18-26)31(40)37-11-3-5-24(20-37)29(38)34-25-6-2-4-21(16-25)22-7-8-23-19-33-30(39)27(23)17-22/h2,4,6-10,16-18,24H,3,5,11-15,19-20H2,1H3,(H,33,39)(H,34,38)/t24-/m0/s1

InChI Key

OYWGFOXQBJYTIR-DEOSSOPVSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCC[C@@H](C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5

Origin of Product

United States

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